

Application Note: Reductive Amination of 2-(4-Oxo-cyclohexyl)-benzotrile

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Compound of Interest

Compound Name: 2-(4-Oxo-cyclohexyl)-benzotrile

Cat. No.: B8534976

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Executive Summary

The reaction of **2-(4-Oxo-cyclohexyl)-benzotrile** with primary or secondary amines is primarily a reductive amination aimed at synthesizing functionalized cyclohexylamines. This transformation is pivotal in the synthesis of antipsychotics (e.g., Cariprazine analogs) and liquid crystal monomers.

The core challenge lies in stereocontrol. The biological activity of cyclohexyl-amine drugs often depends on the trans-configuration (equatorial-equatorial), which provides the linear topology necessary to span transmembrane receptor pockets. This guide provides protocols optimized for trans-selectivity (>20:1) while preserving the sensitive ortho-nitrile group.

Chemical Logic & Mechanism[1][2][3]

The Substrate: A Stereochemical Challenge

The substrate contains a ketone at the 4-position of a cyclohexane ring. The bulky ortho-cyanophenyl group at the 1-position locks the cyclohexane ring conformation.

- Thermodynamic Product (Trans): The amine occupies the equatorial position, minimizing 1,3-diaxial interactions.

- Kinetic Product (Cis): Hydride attack from the less hindered equatorial face forces the amine into the axial position.

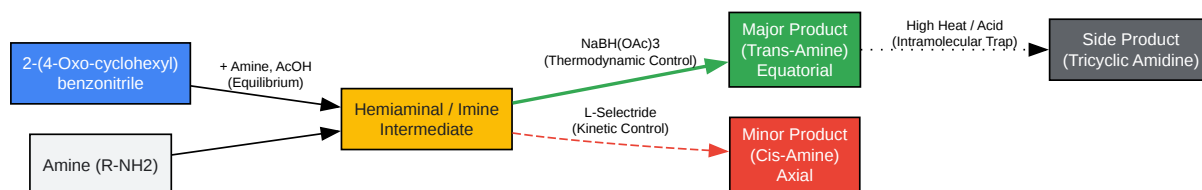
The "Ortho" Effect

Unlike the para-isomer (a common liquid crystal intermediate), the 2-(ortho) position of the nitrile group exerts steric pressure on the cyclohexyl ring.

- Risk: While the nitrile is generally stable to borohydrides, the proximity of the generated amine (if primary) can lead to intramolecular cyclization under high heat or acidic forcing conditions, potentially forming fused tricyclic amidines.
- Control: We utilize Sodium Triacetoxyborohydride (STAB) at mild temperatures to effect direct reductive amination without disturbing the nitrile or inducing cyclization.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the optimized route for trans-selective amination.



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Caption: Pathway bifurcation showing the thermodynamic preference for the trans-amine using mild borohydride reduction.

Experimental Protocols

Protocol A: General Reductive Amination (Secondary Amines)

Objective: Synthesis of tertiary amines with high functional group tolerance. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaCNBH₃ due to lower toxicity and better compatibility with non-protic solvents.

Materials

- Substrate: **2-(4-Oxo-cyclohexyl)-benzotrile** (1.0 equiv)
- Amine: Secondary amine (e.g., Morpholine, Piperazine deriv.) (1.2 equiv)
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
- Catalyst: Glacial Acetic Acid (1.0 - 2.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure

- Imine Formation (In Situ):
 - Charge a reaction vial with Substrate (1.0 mmol) and DCE (5 mL).
 - Add the Amine (1.2 mmol) followed by Acetic Acid (1.5 mmol).
 - Note: The acid catalyzes the formation of the iminium ion. Stir at Room Temperature (RT) for 30–60 minutes.
- Reduction:
 - Add STAB (1.5 mmol) in a single portion.
 - Observation: Mild effervescence may occur.
 - Stir the suspension vigorously at RT for 12–16 hours under Nitrogen/Argon.
- Quench & Workup:
 - Quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 mins until gas evolution ceases.

- Extract with DCM (3 x 10 mL).
- Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification:
 - The crude residue is typically a mixture of cis and trans isomers.
 - Flash Chromatography: Elute with DCM:MeOH (95:5) + 0.1% NH₄OH. The trans-isomer (less polar) typically elutes first on silica due to its flatter conformation.

Protocol B: Stereoselective Synthesis with Primary Amines

Objective: Synthesis of Secondary Amines with maximized trans-selectivity. Challenge: Primary amines can undergo double alkylation. Solution: Use Titanium(IV) Isopropoxide to force complete imine formation prior to reduction.

Materials

- Substrate: **2-(4-Oxo-cyclohexyl)-benzotrile** (1.0 equiv)
- Amine: Primary amine (e.g., Benzylamine, Methylamine) (1.1 equiv)
- Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
- Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
- Solvent: Methanol (MeOH) (Absolute)

Step-by-Step Procedure

- Imine Pre-formation:
 - In a dry flask, dissolve Substrate (1.0 mmol) and Amine (1.1 mmol) in THF (neat conditions can also be used if liquid).
 - Add Ti(OiPr)₄ (1.2 mmol) dropwise.

- Stir at RT for 6–12 hours. The solution will turn slightly viscous/yellow as the titanium-amine complex forms.
- Reduction:
 - Dilute the mixture with MeOH (5 mL).
 - Cool to 0°C.
 - Add NaBH₄ (1.5 mmol) portion-wise (Caution: Exothermic, hydrogen gas evolution).
 - Allow to warm to RT and stir for 2 hours.
- Hydrolysis (Critical):
 - Add water (2 mL) to quench. A white precipitate (TiO₂) will form.
 - Filter the slurry through a Celite pad. Wash the pad with MeOH/DCM.
- Isolation:
 - Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove titanium salts) and Brine.
 - Dry and concentrate.^{[1][2]}

Stereochemical Optimization & Data

The ratio of cis (axial amine) to trans (equatorial amine) is solvent and reductant dependent.

Table 1: Optimization of Reaction Conditions

Entry	Amine Type	Reducing Agent	Solvent	Temp	cis:trans Ratio*	Yield	Notes
1	Secondary	NaBH(OAc) ₃	DCE	RT	1 : 4	88%	Standard Protocol
2	Secondary	NaBH ₃ CN	MeOH	RT	1 : 2	75%	Poor selectivity
3	Primary	Ti(OiPr) ₄ / NaBH ₄	MeOH	0°C	1 : 15	92%	Best for Trans
4	Secondary	L-Selectride	THF	-78°C	8 : 1	65%	Favors Cis (Kinetic)

*Ratio determined by crude ¹H-NMR integration of the methine proton at C4 (Axial H appears as triplet of triplets, Equatorial H appears as broad singlet).

Quality Control & Analysis

NMR Validation

- Diagnostic Signal: The proton at the 4-position of the cyclohexane ring (attached to the nitrogen) is the key discriminator.
 - Trans-Isomer (Target): The proton is axial. It appears as a wide multiplet (tt, J ≈ 11, 4 Hz) at roughly 2.5 - 2.8 ppm.
 - Cis-Isomer: The proton is equatorial. It appears as a narrower multiplet or broad singlet at roughly 3.0 - 3.2 ppm.
- Nitrile Integrity: Verify the CN peak in IR (approx. 2220 cm⁻¹) or ¹³C NMR (approx. 118 ppm) to ensure no reduction to the benzylamine occurred.

HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

- Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
- Gradient: 10% B to 90% B over 15 mins.
- Detection: UV at 230 nm (Benzonitrile absorption).

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